molecular formula C20H12O6 B12426809 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione

13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione

Cat. No.: B12426809
M. Wt: 348.3 g/mol
InChI Key: MZRWQLMHJUXSSU-UHFFFAOYSA-N
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Description

13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione is a complex organic compound with the molecular formula C20H12O6. This compound is part of the naphthoquinones subclass and is known for its unique pentacyclic structure, which includes multiple hydroxyl groups and conjugated double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, followed by oxidation and hydroxylation steps to introduce the hydroxyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups and conjugated double bonds play a crucial role in its biological activity. It can interact with cellular proteins and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

13,17,18,19-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione

InChI

InChI=1S/C20H12O6/c21-11-5-4-10-15-14(11)9-2-1-8-7(3-6-12(22)17(8)23)13(9)16(15)19(25)20(26)18(10)24/h1-3,6,21,24-26H,4-5H2

InChI Key

MZRWQLMHJUXSSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C3=C(C4=C(C=C3)C(=O)C(=O)C=C4)C5=C(C(=C(C1=C25)O)O)O)O

Origin of Product

United States

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